Methanimidamide, N'-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl-
Overview
Description
Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- typically involves the reaction of appropriate pyridine derivatives with methanimidamide precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4-methoxy-2-pyridinyl)-N’-[(4-fluorobenzyl)oxy]iminoformamide
- (E)-N-(3-cyano-4-methoxypyridin-2-yl)-N’-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide
- (E)-N-(3-cyano-4-methoxypyridin-2-yl)-N’-[(2,3-dichlorophenyl)methoxy]methanimidamide
Uniqueness
Methanimidamide, N’-(3-cyano-4-methoxy-2-pyridinyl)-N,N-dimethyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in research and industrial applications, as it can serve as a precursor to a variety of derivatives with potential biological and chemical activities .
Properties
IUPAC Name |
N'-(3-cyano-4-methoxypyridin-2-yl)-N,N-dimethylmethanimidamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14(2)7-13-10-8(6-11)9(15-3)4-5-12-10/h4-5,7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPPGBCYEMWKMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=CC(=C1C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394921 | |
Record name | 3K-020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338412-35-4 | |
Record name | 3K-020 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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